molecular formula C10H11BrO2 B6158477 5-bromo-2-(propan-2-yl)benzoic acid CAS No. 883995-21-9

5-bromo-2-(propan-2-yl)benzoic acid

Cat. No.: B6158477
CAS No.: 883995-21-9
M. Wt: 243.1
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Description

5-Bromo-2-(propan-2-yl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and an isopropyl group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-(propan-2-yl)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(propan-2-yl)benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(propan-2-yl)benzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzoic acids.
  • Oxidation reactions produce benzoic acid derivatives with different oxidation states.
  • Reduction reactions result in the removal of the bromine atom, forming 2-(propan-2-yl)benzoic acid.

Scientific Research Applications

Chemistry: 5-Bromo-2-(propan-2-yl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is investigated for its potential biological activities. It may act as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Comparison with Similar Compounds

    2-(Propan-2-yl)benzoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.

    5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of an isopropyl group, affecting its chemical behavior and applications.

Uniqueness: 5-Bromo-2-(propan-2-yl)benzoic acid is unique due to the combination of the bromine atom and isopropyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted applications in synthesis and drug development.

Properties

CAS No.

883995-21-9

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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